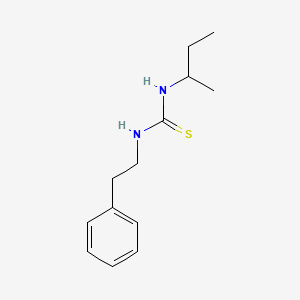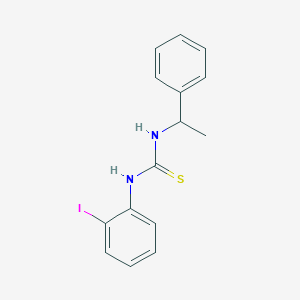![molecular formula C11H9ClFN3OS B4279613 1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE](/img/structure/B4279613.png)
1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE
Übersicht
Beschreibung
1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the thiadiazole ring, which is further connected to an acetone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the 3-chloro-4-fluorophenyl Group: The 3-chloro-4-fluorophenyl group can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.
Attachment of the Acetone Moiety: The final step involves the attachment of the acetone moiety to the thiadiazole ring, which can be achieved through various coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 3-chloro-4-fluorophenyl group.
Coupling Reactions: The acetone moiety can be involved in coupling reactions with various nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially leading to changes in gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE can be compared with other similar compounds, such as:
1-{5-[(3-chloro-4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}acetone: This compound has a similar structure but differs in the position of the thiadiazole ring.
1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazol-3-yl}acetone: This compound contains a triazole ring instead of a thiadiazole ring.
1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-oxadiazol-3-yl}acetone: This compound has an oxadiazole ring instead of a thiadiazole ring.
Eigenschaften
IUPAC Name |
1-[5-(3-chloro-4-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c1-6(17)4-10-15-11(18-16-10)14-7-2-3-9(13)8(12)5-7/h2-3,5H,4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTOEOLJKUYXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279536.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![1-phenyl-3-{[(prop-2-en-1-yl)carbamothioyl]amino}thiourea](/img/structure/B4279552.png)
![{2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}malononitrile](/img/structure/B4279558.png)

![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)


![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4279609.png)
![2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide](/img/structure/B4279611.png)


![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)
![3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B4279637.png)
